Biochemical Potency: GSK-LSD1 Demonstrates >80-fold Greater Inhibitory Activity than Clinical Candidate Seclidemstat
In a comprehensive, same-assay head-to-head comparison using the HTRF (Homogeneous Time-Resolved Fluorescence) assay, GSK-LSD1 exhibits an IC50 of 16 nM, which represents an 81-fold improvement in biochemical potency compared to the clinical-stage scaffolding inhibitor seclidemstat (SP-2577), which has a reported IC50 of 1.3 µM [1]. This data confirms that GSK-LSD1 belongs to a higher potency tier among tool compounds.
| Evidence Dimension | Biochemical Inhibition of LSD1 (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Seclidemstat (SP-2577): 1.3 µM (1300 nM) |
| Quantified Difference | ~81-fold more potent |
| Conditions | HTRF biochemical assay for LSD1 catalytic activity |
Why This Matters
This large potency differential is critical for users requiring robust target engagement at low compound concentrations in cellular assays, minimizing off-target artifacts.
- [1] Sacilotto N, Dessanti P, Lufino MMP, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. View Source
